![molecular formula C14H17Cl2N3 B14241780 4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile CAS No. 486393-38-8](/img/structure/B14241780.png)
4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile is a chemical compound known for its significant role in various scientific research fields. It is characterized by the presence of a piperazine ring substituted with a 2,3-dichlorophenyl group and a butanenitrile chain. This compound is often used in pharmaceutical research and analytical testing due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, such as methyl iodide (CH3I)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and analytical testing.
Biology: In studies involving receptor binding and enzyme inhibition.
Medicine: As a reference standard in pharmaceutical research to ensure the quality and safety of medicines.
Industry: In the development and validation of analytical methods for detecting impurities in drug substances.
Wirkmechanismus
The mechanism of action of 4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butan-1-ol: This compound has a similar structure but with a hydroxyl group instead of a nitrile group.
7-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one: Another related compound with a quinoline ring structure
Uniqueness
4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile is unique due to its specific combination of the piperazine ring, dichlorophenyl group, and butanenitrile chain. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Eigenschaften
CAS-Nummer |
486393-38-8 |
|---|---|
Molekularformel |
C14H17Cl2N3 |
Molekulargewicht |
298.2 g/mol |
IUPAC-Name |
4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butanenitrile |
InChI |
InChI=1S/C14H17Cl2N3/c15-12-4-3-5-13(14(12)16)19-10-8-18(9-11-19)7-2-1-6-17/h3-5H,1-2,7-11H2 |
InChI-Schlüssel |
VOTOVNUEASEEOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCC#N)C2=C(C(=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


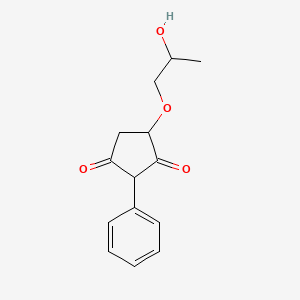
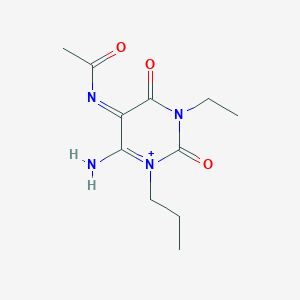
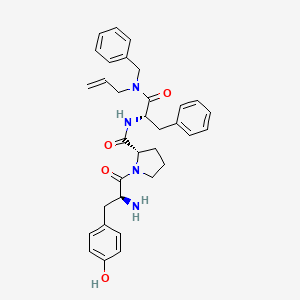

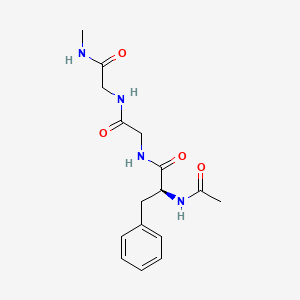


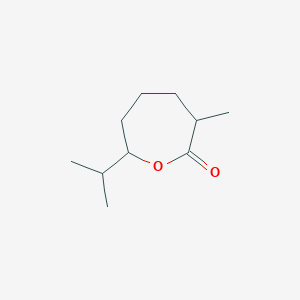
![Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]-](/img/structure/B14241739.png)
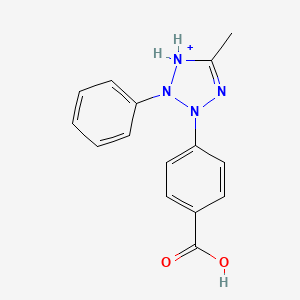
![[1,1'-Biphenyl]-4-ol, 4'-(undecyloxy)-](/img/structure/B14241762.png)
![2-(2,4-dichlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]propanehydrazide](/img/structure/B14241774.png)
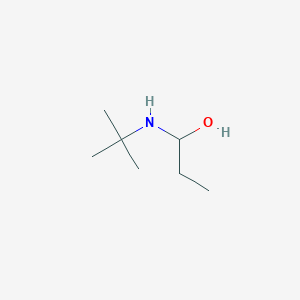
![(3R,4R)-1-Benzyl-3,4-bis[(propan-2-yl)sulfanyl]pyrrolidine](/img/structure/B14241783.png)
